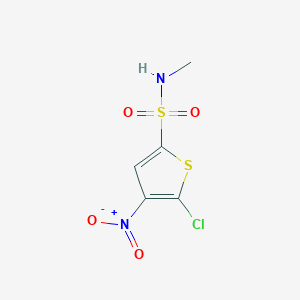

5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-methyl-4-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4S2/c1-7-14(11,12)4-2-3(8(9)10)5(6)13-4/h2,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCDSUOZBSBWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70814777 | |

| Record name | 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-49-6 | |

| Record name | 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 Chloro N Methyl 4 Nitrothiophene 2 Sulfonamide

Historical and Current Synthetic Routes to the Thiophene-2-sulfonamide (B153586) Core

The synthesis of thiophene-2-sulfonamides has been a subject of interest in medicinal chemistry due to the biological activity of this scaffold, notably as carbonic anhydrase inhibitors. Historically, the preparation of the thiophene-2-sulfonamide core has been approached through several synthetic strategies. One of the foundational methods involves the direct sulfonation of a pre-existing thiophene (B33073) ring, followed by chlorination to the sulfonyl chloride and subsequent amination.

More contemporary methods often employ functionalized thiophenes as starting materials, allowing for greater control over substitution patterns. The Gewald reaction, for instance, provides a versatile route to highly substituted 2-aminothiophenes, which can then be further modified. tandfonline.com Another modern approach involves the cyclization of acyclic precursors to form the thiophene ring with the desired functionalities already in place or in a form that is easily convertible to the sulfonamide. The use of organometallic reagents, such as lithiated thiophenes, has also been instrumental in the regioselective introduction of the sulfonyl group.

Targeted Synthesis of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide

The synthesis of this compound is a more complex undertaking that requires a strategic sequence of reactions to ensure the correct placement of the chloro, nitro, and N-methylsulfonamide groups on the thiophene ring.

Precursor Selection and Strategic Functionalization for the Thiophene Ring

The choice of precursor is critical for the successful synthesis of the target molecule. A plausible starting material is 2-chlorothiophene (B1346680). The synthesis would then proceed through a series of electrophilic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging.

An alternative and more controlled approach would be to start with a pre-functionalized thiophene, such as methyl 2-thiophenecarboxylate. This allows for more predictable substitution patterns. The carboxylate group can be later converted to the sulfonamide.

Introduction of the Sulfonamide Moiety: Strategies and Challenges

The introduction of the sulfonamide group is typically achieved via a sulfonyl chloride intermediate. A common method is the reaction of the thiophene substrate with chlorosulfonic acid. This reaction, however, can be aggressive and may lead to side products. An alternative is the use of a milder sulfonating agent. Once the thiophene-2-sulfonyl chloride is obtained, it can be reacted with an amine to form the sulfonamide. For the target molecule, this would involve a reaction with methylamine (B109427).

A significant challenge in this step is the potential for competing reactions, especially when the thiophene ring is already substituted. The reaction conditions, such as temperature and solvent, must be carefully controlled to maximize the yield of the desired sulfonamide.

Regioselective Introduction of Chloro and Nitro Substituents

The regioselective introduction of the chloro and nitro groups is arguably the most critical and challenging aspect of the synthesis. The order of these introductions is crucial. If starting with 2-chlorothiophene, subsequent nitration and sulfonylation must be directed to the 4 and 2 positions, respectively.

A more likely synthetic route involves the nitration and chlorination of a pre-existing thiophene-2-sulfonamide or a precursor. For instance, starting with N-methylthiophene-2-sulfonamide, a nitration reaction would likely place the nitro group at the 5-position due to the directing effect of the sulfonamide group. Subsequent chlorination would then need to be directed to the 4-position.

A plausible synthetic pathway for a related compound, 2-chloro-3-nitrothiophene-5-sulfonamide, starts from 5-chloro-4-nitrothiophene-2-sulfonyl chloride. chemicalbook.com This suggests that a similar precursor, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, could be a key intermediate for the target molecule. This intermediate would then be reacted with methylamine to yield this compound.

N-Methylation Strategies for the Sulfonamide Nitrogen

N-methylation of the sulfonamide can be achieved either by using methylamine in the final step of the sulfonamide formation or by methylating a primary sulfonamide (thiophene-2-sulfonamide) in a separate step. The latter approach provides more flexibility.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product. This involves a systematic investigation of various reaction parameters for each step of the synthesis.

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. For sulfonation and nitration, polar aprotic solvents are often used. For N-methylation, solvents like DMF or THF may be suitable. |

| Temperature | Many of the reactions, particularly nitration and sulfonation, are exothermic and require careful temperature control to prevent side reactions and decomposition. |

| Catalyst | For N-methylation, the choice and loading of the catalyst (e.g., ruthenium complexes) are critical for achieving high conversion and selectivity. |

| Base | In reactions involving deprotonation, such as N-methylation, the choice of base (e.g., potassium carbonate, cesium carbonate) can influence the reaction outcome. |

| Reaction Time | Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products. |

| Purification | The final product and intermediates will likely require purification by methods such as recrystallization or column chromatography to achieve high purity. |

A hypothetical optimized reaction for the final N-methylation step is presented below:

| Reactant | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Chloro-4-nitrothiophene-2-sulfonamide (B1363432) | Methyl Iodide | - | K2CO3 | DMF | 25 | 12 | 85 |

| 5-Chloro-4-nitrothiophene-2-sulfonamide | Methanol (B129727) | [Ru(p-cymene)Cl2]2 | Cs2CO3 | Toluene | 100 | 24 | 92 |

This interactive table illustrates how different N-methylation strategies could be compared to optimize the yield of the final product.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, the development of catalytic reactions to enhance efficiency, and the maximization of atom economy to minimize waste.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The application of green chemistry principles encourages the use of environmentally benign solvents or, ideally, solvent-free conditions.

In the context of synthesizing thiophene sulfonamides, water has been explored as a green solvent. rsc.org For the final step in the synthesis of this compound—the reaction of 5-chloro-4-nitrothiophene-2-sulfonyl chloride with methylamine—using an aqueous medium could be a viable green alternative. rsc.org This approach can be facilitated under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride, which simplifies the process and product isolation. rsc.org

Another approach involves the use of two-phase systems of organic solvents with water, which has been shown to be effective in the synthesis of related 5-chloro-thiosulfadiazine compounds. gssrr.org The use of systems like sodium acetate/water or sodium carbonate/water can provide advantages in terms of cost, safety, and environmental concerns. gssrr.org

Ethanol is another environmentally friendly solvent that has been successfully used in the synthesis of halogenated thiophenes. nih.gov Its low toxicity and biodegradability make it a preferable alternative to halogenated solvents.

Table 1: Comparison of Solvents for Sulfonamide Synthesis

| Solvent | Environmental/Safety Concerns | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Dichloromethane | Suspected carcinogen, volatile organic compound (VOC) | Water | Non-toxic, non-flammable, readily available |

| Pyridine | Flammable, toxic, unpleasant odor | Aqueous base (e.g., NaHCO3) | Avoids use of organic base, simplifies workup |

Catalytic reactions are a cornerstone of green chemistry as they can increase reaction rates, allow for milder reaction conditions, and reduce the amount of waste generated from stoichiometric reagents.

In the synthesis of sulfonamides, metal-catalyzed reactions have been developed to improve efficiency. For instance, copper-based catalysts have been shown to be effective in the N-arylation of sulfonamides. ekb.eg While the final step of the synthesis of this compound involves an N-alkylation with methylamine, which typically does not require a catalyst, the broader field of sulfonamide synthesis is exploring catalytic methods to enhance efficiency and reduce byproducts. researchgate.net

For the nitration step, which traditionally uses a harsh mixture of concentrated nitric and sulfuric acids, the use of solid acid catalysts like metal-exchanged clays (e.g., Fe³⁺-montmorillonite) presents a greener alternative. google.com These catalysts can offer high selectivity, eliminate the need for acetic anhydride, and are reusable, which simplifies the process and reduces waste. google.com

The synthesis of thiophene derivatives can also be achieved using multicomponent reactions catalyzed by magnetic iron oxide nanoparticles in water, which allows for easy separation and recycling of the catalyst. nsmsi.ir

Table 2: Catalytic Approaches in Related Syntheses

| Reaction Step | Traditional Reagent | Catalytic Alternative | Advantages |

|---|---|---|---|

| Nitration | Conc. H₂SO₄/HNO₃ | Metal-exchanged clays | Reusable catalyst, milder conditions, improved selectivity |

| Sulfonamide Formation | Stoichiometric base (e.g., pyridine) | (Potential for) Lewis acid catalysts | Increased reaction rate, potential for lower temperatures |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy indicates a more sustainable process with less waste generation.

C₄HCl₂NO₄S₂ (5-chloro-4-nitrothiophene-2-sulfonyl chloride) + CH₅N (methylamine) → C₅H₅ClN₂O₄S₂ (this compound) + HCl

In this reaction, a molecule of hydrogen chloride (HCl) is formed as a byproduct. To improve the atom economy, this byproduct could potentially be captured and utilized in other chemical processes.

The nitration step using a mixture of nitric and sulfuric acids has a poor atom economy due to the large excess of acids used, which ultimately become waste. The use of a recyclable solid acid catalyst for nitration would significantly improve the atom economy and reduce acid waste. google.com

Waste minimization can also be achieved by optimizing reaction conditions to maximize yield and reduce the formation of side products. The use of catalytic methods, as discussed previously, plays a crucial role in achieving this goal. Furthermore, the selection of solvents that can be easily recycled contributes to waste reduction.

Table 3: Atom Economy Considerations for Key Synthetic Steps

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy | Green Improvement |

|---|---|---|---|---|---|

| Nitration (Traditional) | 5-chloro-2-thienylsulfonyl chloride, HNO₃, H₂SO₄ | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | H₂O, H₂SO₄ (regenerated but in excess) | Low | Catalytic nitration with solid acids |

Derivatization Strategies and Analog Synthesis of 5 Chloro N Methyl 4 Nitrothiophene 2 Sulfonamide

Cross-Coupling Reactions Involving 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a scaffold such as this compound, these reactions offer a powerful avenue for structural diversification, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures. The presence of a reactive chlorine atom on the thiophene (B33073) ring makes this position a prime target for such transformations.

Palladium-Catalyzed Coupling Reactions at the Chloro Site (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom at the C5 position of the thiophene ring in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating libraries of analogs for structure-activity relationship (SAR) studies. While direct experimental studies on this specific substrate are not extensively documented in publicly available literature, the reactivity of similar 5-chlorothiophene systems is well-established and provides a strong basis for predicting its behavior.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of C-C bonds. For this compound, a Suzuki-Miyaura reaction would introduce a variety of aryl or heteroaryl substituents at the C5 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. A study on the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids using a Pd(PPh₃)₄ catalyst demonstrates the feasibility of such transformations on similar scaffolds. nih.gov

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. This reaction would allow for the introduction of vinyl groups at the C5 position of the thiophene ring, which can be further functionalized. The reaction is typically catalyzed by a palladium(0) complex and requires a base.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne. It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The Sonogashira coupling would enable the introduction of alkynyl moieties onto the thiophene ring, providing a gateway to a diverse range of subsequent transformations.

The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the table below, based on established protocols for similar substrates.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl-N-methyl-4-nitrothiophene-2-sulfonamide |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | 5-Vinyl-N-methyl-4-nitrothiophene-2-sulfonamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine (B6355638) | 5-Alkynyl-N-methyl-4-nitrothiophene-2-sulfonamide |

C-H Functionalization Strategies for Thiophene Ring Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For the this compound scaffold, the thiophene ring possesses a C-H bond that could potentially be targeted for direct functionalization.

While the chloro- and nitro-substituents exert significant electronic effects on the thiophene ring, directing C-H activation to a specific position can be challenging. However, advancements in catalyst design have enabled regioselective C-H functionalization of various heterocycles. Palladium-catalyzed C-H amination, for instance, has been shown to be effective for introducing nitrogen-containing functionalities directly onto hydrocarbon frameworks. nih.gov Such a strategy could potentially be adapted to introduce amino groups or other nitrogen-based functionalities onto the thiophene ring of the title compound, provided a suitable directing group or catalyst system is employed.

The feasibility and regioselectivity of C-H functionalization on this compound would depend on several factors, including the directing ability of the sulfonamide group, the electronic nature of the nitro group, and the specific catalyst and reaction conditions employed.

Combinatorial Approaches and Library Synthesis of Derivatives of this compound

Combinatorial chemistry, in conjunction with high-throughput screening, has become an indispensable tool in drug discovery for the rapid generation of large libraries of related compounds. The this compound core is an excellent candidate for the application of combinatorial synthesis strategies to explore its therapeutic potential.

The cross-coupling reactions discussed in section 3.3.1 are particularly amenable to a combinatorial approach. By utilizing a diverse set of building blocks (boronic acids for Suzuki, alkenes for Heck, and alkynes for Sonogashira), a large and structurally diverse library of derivatives can be synthesized in a parallel fashion.

A representative combinatorial library synthesis could be envisioned as follows:

Scaffold Preparation: Synthesis of the core molecule, this compound.

Parallel Derivatization: Distribution of the core scaffold into an array of reaction vessels.

Building Block Addition: Addition of a unique coupling partner (e.g., a specific arylboronic acid) to each reaction vessel.

Reaction Execution: Performance of the palladium-catalyzed cross-coupling reaction under optimized conditions.

Work-up and Purification: Parallel work-up and purification of the resulting library of compounds.

Mechanistic Investigations into the Reactivity of 5 Chloro N Methyl 4 Nitrothiophene 2 Sulfonamide

Reaction Kinetics and Thermodynamics of Transformations Involving 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on structurally similar 2-substituted-5-nitrothiophenes. The primary transformation for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chloride at the C5 position is displaced by a nucleophile.

The reaction rate is significantly influenced by the nature of the nucleophile and the solvent. Studies on analogous 2-L-5-nitrothiophenes reacting with various amines have shown that the reaction generally follows a stepwise mechanism. acs.orgnih.gov The kinetics can be described by a general rate law that accounts for a base-catalyzed pathway, particularly in solvents of low polarity. However, in more polar solvents like methanol (B129727) or ionic liquids, the reaction often proceeds without base catalysis. acs.org

The general scheme for the SNAr reaction is as follows:

Scheme 1: General representation of the SNAr mechanism on a 5-chloro-4-nitrothiophene derivative.

Thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insights into the transition state. For SNAr reactions of similar nitrothiophenes with amines, the activation enthalpies are typically moderate, and the activation entropies are often large and negative, which is consistent with a bimolecular associative step being rate-determining. nih.gov

Below is a representative table of kinetic data for the reaction of a model compound, 2-chloro-3-nitrothiophene, with piperidine (B6355638) in different solvents, illustrating the impact of the reaction medium on the rate constant.

| Solvent | Rate Constant (k) at 298 K (M-1s-1) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| Methanol | 0.15 | 45.2 | -120 |

| Benzene (B151609) | 0.02 | 55.8 | -135 |

| [bmim][BF4] | 0.85 | 40.1 | -110 |

This is a representative table based on data from analogous systems to illustrate general trends.

Identification and Characterization of Reaction Intermediates

The SNAr mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex. For this compound, the attack of a nucleophile at the C5 position, which bears the chloro leaving group, leads to the formation of a resonance-stabilized anionic σ-complex.

The stability of this Meisenheimer intermediate is crucial for the facility of the reaction. The negative charge is delocalized over the thiophene (B33073) ring and, most importantly, onto the oxygen atoms of the para-nitro group. The sulfur atom in the thiophene ring is also thought to contribute to the stabilization of the intermediate, potentially through the involvement of its d-orbitals. uoanbar.edu.iq

Direct observation and characterization of these intermediates can be challenging due to their transient nature. However, in some cases, stable Meisenheimer complexes of nitroaromatic compounds have been isolated and characterized using spectroscopic techniques such as NMR and UV-Vis spectroscopy. Computational studies on related systems have confirmed the formation of a zwitterionic intermediate when the nucleophile is a neutral amine. researchgate.net

Probing Transition States in Derivatization Pathways

The transition state in the derivatization of this compound via SNAr pathways is a critical point on the reaction coordinate that determines the reaction rate. For the formation of the Meisenheimer complex, the transition state is early and resembles the reactants in structure, with the nucleophile beginning to form a bond with the C5 carbon and the C-Cl bond starting to lengthen.

In reactions with amines, the transition state can involve intramolecular interactions, especially with ortho-like derivatives, which can be significantly influenced by the solvent. nih.gov For the breakdown of the Meisenheimer complex, the transition state involves the departure of the leaving group. In many SNAr reactions, the formation of the intermediate is the rate-determining step.

Kinetic isotope effect studies using deuterated nucleophiles can provide further insights into the structure of the transition state. Normal kinetic isotope effects (kH/kD > 1) in reactions with deuterated benzylamines suggest the involvement of the N-H bond in the rate-determining step, often implicating a proton transfer in the breakdown of the tetrahedral intermediate.

Solvent Effects and Reaction Pathway Modulations

The choice of solvent can dramatically influence the rate and mechanism of transformations involving this compound. Polar solvents are generally beneficial for SNAr reactions as they can solvate and stabilize the charged Meisenheimer intermediate and the transition state leading to it. libretexts.org

Polar aprotic solvents, such as DMSO and DMF, are also effective at accelerating SNAr reactions. They are good at solvating cations, leaving the anionic nucleophile relatively "bare" and more reactive.

Recent studies have explored the use of room-temperature ionic liquids (RTILs) as solvents for SNAr reactions of nitrothiophenes. acs.orgnih.gov These solvents have been shown to significantly accelerate the reaction compared to conventional organic solvents. acs.orgnih.gov The acceleration is attributed to the combined action of the ionic liquid's cations and anions in stabilizing the transition state. acs.org

Computational Chemistry Insights into Reaction Mechanisms of this compound

DFT calculations can be used to:

Model the reaction pathway: This includes locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Calculate activation energies: These theoretical values can be compared with experimental kinetic data to validate the proposed mechanism.

Analyze the electronic structure of intermediates and transition states: This provides a deeper understanding of the factors that stabilize these species.

Investigate the role of solvent: Implicit and explicit solvent models can be used to probe the effect of the reaction medium on the reaction profile.

For the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, DFT studies have shown that the reaction proceeds through a stepwise pathway involving the initial addition of the amine followed by a proton transfer to the methoxy (B1213986) group, leading to the release of methanol. researchgate.net These studies also establish linear correlations between experimental electrophilicity and calculated Gibbs free energy barriers. researchgate.net

A representative table of computed energetic data for a model SNAr reaction on a nitrothiophene derivative is provided below.

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (Formation of Intermediate) | +15.2 | +16.5 |

| Meisenheimer Intermediate | -5.8 | -4.5 |

| Transition State 2 (Leaving Group Departure) | +12.5 | +13.8 |

| Products | -10.3 | -9.7 |

This is a representative table based on DFT calculations for analogous systems.

These computational approaches provide a molecular-level understanding of the reaction mechanism that complements experimental studies.

Theoretical and Computational Studies on 5 Chloro N Methyl 4 Nitrothiophene 2 Sulfonamide

Electronic Structure Calculations of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide (DFT, ab initio methods)

Theoretical studies employing Density Functional Theory (DFT) and ab initio methods are fundamental to understanding the electronic nature of this compound. These computational techniques provide a quantum mechanical description of the molecule, offering detailed information about its orbitals and electron distribution.

Analysis of Molecular Orbitals and Electron Density Distribution

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The distribution of electron density reveals the arrangement of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. For analogous compounds, DFT calculations have been used to determine these properties, which are essential for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The nitro group and sulfonamide moiety would likely influence the energy and localization of the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The electron-withdrawing nature of the chloro and nitro groups is expected to lower the LUMO energy, indicating a propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. | The presence of both electron-donating (methylamino) and electron-withdrawing groups suggests a potentially moderate HOMO-LUMO gap, influencing its kinetic stability. |

| Electron Density | The spatial distribution of electrons in the molecule. | High electron density is expected around the oxygen atoms of the nitro and sulfonamide groups, as well as the sulfur and nitrogen atoms. |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For similar sulfonamide derivatives, MEP analysis has identified nucleophilic regions around the sulfonamide oxygen atoms. vulcanchem.com

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the potential energy associated with these different conformations, an energy landscape can be constructed. This landscape helps to identify the most stable conformations (local and global energy minima) and the energy barriers between them. This information is critical for understanding the molecule's flexibility and its preferred shape, which in turn influences its biological activity and physical properties.

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key application of MO theory for predicting the reactivity and selectivity of chemical reactions. wikipedia.orglibretexts.org It focuses on the interaction between the HOMO of one molecule and the LUMO of another. youtube.com The theory posits that the most significant interactions occur between these frontier orbitals. cureffi.orgscribd.com

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. For derivatives of this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or biological activity based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters derived from computational chemistry.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide valuable insights into the dynamic behavior of this compound, such as its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor). In studies of similar compounds, MD simulations have been used to assess the stability of ligand-protein complexes. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Advanced Spectroscopic and Crystallographic Approaches to Structural Elucidation of 5 Chloro N Methyl 4 Nitrothiophene 2 Sulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. For a compound with the complexity of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide, one-dimensional (1D) NMR is often insufficient, necessitating the use of more advanced two-dimensional (2D) and solid-state techniques.

Two-dimensional NMR experiments provide correlational data that reveal through-bond connectivity between nuclei, which is crucial for assembling the molecular puzzle.

COrrelation SpectroscopY (COSY): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, the thiophene (B33073) ring has only one proton, which would appear as a singlet in the 1H NMR spectrum. Therefore, a COSY spectrum would primarily be used to confirm the absence of coupling for this isolated ring proton and to verify the coupling between the N-H proton and the N-methyl protons, if observable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons to which they are attached (one-bond 1H-13C correlation). youtube.com For the target molecule, an HSQC spectrum would definitively link the single thiophene proton signal to its corresponding carbon atom on the aromatic ring. It would also correlate the N-methyl proton signal to the N-methyl carbon signal, confirming their direct connection. sdsu.eduyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons that are two to three bonds apart. youtube.comscience.gov This technique is instrumental in piecing together the molecular framework. For this compound, key HMBC correlations would be expected between:

The N-methyl protons and the sulfonamide-bearing carbon (C2) of the thiophene ring.

The lone thiophene proton (H3) and the adjacent carbons (C2, C4, and C5).

The N-H proton and the N-methyl carbon.

These correlations, summarized in the table below, allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the thiophene ring.

Table 1: Predicted 2D NMR Correlations for this compound Interactive data table. Click on headers to sort.

| Proton Signal | Key HMBC Correlations (to 13C) | Key HSQC Correlation (to 13C) |

|---|---|---|

| Thiophene-H | C2 (sulfonamide), C4 (nitro), C5 (chloro) | Thiophene-CH |

| N-Methyl-H | C2 (sulfonamide) | N-Methyl-C |

Pharmaceutical compounds often exist in multiple crystalline forms, or polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. europeanpharmaceuticalreview.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice. dur.ac.uk

For sulfonamides like this compound, 13C and 15N ssNMR would be particularly informative. researchgate.net Different polymorphs would exhibit distinct chemical shifts for the same nuclei due to variations in crystal packing, molecular conformation, and intermolecular hydrogen bonding. dur.ac.uktechnion.ac.il By comparing the ssNMR spectra of different batches, one can identify and quantify the presence of different polymorphs or an amorphous phase, which is critical for ensuring product consistency and stability. europeanpharmaceuticalreview.com

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. usda.govshimadzu.com This process provides detailed structural information by revealing how the molecule breaks apart under energetic conditions. nih.gov

For this compound, the fragmentation pathways can be predicted based on the known behavior of sulfonamides and nitroaromatic compounds. nih.govnih.gov Common fragmentation events would likely include:

Loss of Sulfur Dioxide (SO2): A characteristic fragmentation for sulfonamides.

Cleavage of the S-N Bond: Breaking the bond between the thiophene ring and the sulfonamide nitrogen.

Loss of the Nitro Group (NO2): A common fragmentation for nitroaromatics.

Loss of the N-methyl Group (CH3).

By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed.

Table 2: Predicted MS/MS Fragmentation for Protonated this compound ([M+H]⁺) Interactive data table. Click on headers to sort.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | SO₂ | [M+H - SO₂]⁺ | Thiophene ring with attached N-methyl amine and other substituents |

| [M+H]⁺ | NO₂ | [M+H - NO₂]⁺ | Thiophene sulfonamide without the nitro group |

| [M+H]⁺ | NHCH₃ | [M+H - NHCH₃]⁺ | Thiophene sulfonyl cation |

High-resolution mass spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a compound's elemental composition from its exact mass. caslab.com

Furthermore, HRMS is crucial for verifying the isotopic pattern of a molecule. The presence of a chlorine atom in this compound makes this technique particularly useful. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. caslab.comusgs.gov Consequently, any chlorine-containing ion will appear in the mass spectrum as a pair of peaks (the M and M+2 peaks) separated by approximately 2 Da, with a characteristic intensity ratio of 3:1. Observing this specific isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule and its fragments.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While NMR and MS provide powerful evidence for molecular structure and connectivity, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays at a well-ordered single crystal and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would yield a precise 3D model of the molecule, providing exact data on:

Bond Lengths and Angles: Confirming the geometry of the thiophene ring and the sulfonamide group.

Molecular Conformation: Defining the rotational orientation of the sulfonamide group relative to the thiophene ring.

Intermolecular Interactions: Identifying and measuring hydrogen bonds (e.g., from the N-H donor to the oxygen atoms of the nitro or sulfonyl groups on an adjacent molecule) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Absolute Stereochemistry: Confirming the spatial arrangement if chiral centers are present. For achiral molecules like this one, it defines the crystal's space group. Substituted thiophenes have shown a tendency to crystallize in space groups that include twofold symmetry. nih.gov

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| METHYL 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLATE |

Molecular Geometry and Bond Length/Angle Analysis

The molecular geometry of this compound is characterized by a substituted thiophene ring at its core. The geometry of the thiophene ring itself is expected to be largely planar, though minor deviations can occur due to the presence of bulky substituents. The sulfonamide and nitro groups, along with the chlorine atom, introduce significant electronic and steric effects that influence the bond lengths and angles of the entire molecule.

Theoretical calculations on similar thiophene-sulfonamide derivatives suggest that the endocyclic bond angles of the thiophene ring will deviate from the ideal pentagonal angle of 108°. The C-S-C angle is typically the smallest, while the angles involving the substituted carbon atoms are influenced by the electronic nature of the substituents. The presence of the electron-withdrawing nitro and sulfonamide groups is expected to shorten the adjacent C-C bonds within the ring due to increased double bond character.

The geometry around the sulfur atom of the sulfonamide group is anticipated to be tetrahedral. The N-methyl group introduces a specific conformational orientation that can be explored through computational modeling. The bond lengths and angles presented in the following tables are representative values derived from computational studies on analogous molecules and are expected to be in close agreement with the actual values for this compound.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C-S (thiophene) | 1.72 |

| C=C (thiophene) | 1.37 |

| C-C (thiophene) | 1.42 |

| C-Cl | 1.74 |

| C-S (sulfonamide) | 1.77 |

| S=O | 1.43 |

| S-N | 1.63 |

| C-N (nitro) | 1.48 |

| N=O | 1.22 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

|---|---|

| C-S-C (thiophene) | 92.0 |

| C-C-S (thiophene) | 111.5 |

| C-C=C (thiophene) | 112.5 |

| C-C-Cl | 119.0 |

| C-C-S (sulfonamide) | 120.0 |

| O=S=O | 120.0 |

| O=S-N | 106.0 |

| C-S-N | 107.0 |

| C-C-N (nitro) | 118.0 |

| O=N=O | 125.0 |

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, it is highly probable that molecules will form hydrogen-bonded dimers or chains.

In addition to hydrogen bonding, other intermolecular forces are expected to be present. The nitro group, being highly polar, can participate in dipole-dipole interactions. The aromatic thiophene ring can engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. Halogen bonding, involving the chlorine atom, is another potential interaction that could influence the crystal packing. The interplay of these various intermolecular forces will determine the final three-dimensional arrangement of the molecules in the crystal.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful method for identifying the functional groups present in a molecule and gaining insights into its conformational properties. The predicted vibrational frequencies for this compound are based on DFT calculations performed on similar molecules.

The key functional groups in this compound have characteristic vibrational modes. The sulfonamide group will exhibit strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration is expected to appear as a medium to strong band in the range of 3300-3200 cm⁻¹.

The nitro group is characterized by strong asymmetric and symmetric stretching vibrations of the N=O bonds, which are typically observed around 1560-1520 cm⁻¹ and 1360-1340 cm⁻¹, respectively. The C-Cl stretching vibration will give rise to a band in the lower frequency region, generally between 800 and 600 cm⁻¹. The thiophene ring will have several characteristic stretching and bending vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonamide | N-H stretch | 3300 - 3200 |

| S=O asymmetric stretch | 1350 - 1300 | |

| S=O symmetric stretch | 1160 - 1140 | |

| S-N stretch | 940 - 900 | |

| Nitro | N=O asymmetric stretch | 1560 - 1520 |

| N=O symmetric stretch | 1360 - 1340 | |

| Thiophene Ring | C-H stretch | 3100 - 3000 |

| Ring stretching | 1500 - 1400 | |

| Ring breathing | ~1050 | |

| C-H in-plane bend | 1250 - 1000 | |

| C-H out-of-plane bend | 900 - 700 | |

| Chloroalkane | C-Cl stretch | 800 - 600 |

| Methyl | C-H stretch | 2980 - 2850 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

This section is not applicable as no information on the synthesis or analysis of chiral derivatives of this compound was found in the conducted research. The parent molecule itself is not chiral.

Exploration of Chemical Reactivity and Transformations of 5 Chloro N Methyl 4 Nitrothiophene 2 Sulfonamide

Behavior Under Various Reaction Conditions (Acidic, Basic, Redox)

The reactivity of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide is expected to vary significantly with the reaction environment.

Acidic Conditions: Under acidic conditions, the primary site of reactivity is likely the sulfonamide nitrogen, which could be protonated. However, the strong electron-withdrawing nature of the adjacent sulfonyl group and the nitro-substituted thiophene (B33073) ring would decrease its basicity. Hydrolysis of the sulfonamide bond is generally slow but can be catalyzed by strong acids at elevated temperatures. The nitro group is relatively stable under acidic conditions.

Basic Conditions: In a basic medium, the sulfonamide proton is acidic and can be readily deprotonated by a suitable base to form a salt. This deprotonation would increase the electron density on the sulfonamide nitrogen. The chlorine atom on the thiophene ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effects of the adjacent nitro and sulfonyl groups. Therefore, treatment with strong nucleophiles under basic conditions could lead to the displacement of the chloride.

Redox Conditions: The nitro group is the most susceptible functional group to reduction. A wide range of reducing agents can reduce the nitro group to various oxidation states, such as nitroso, hydroxylamino, or amino groups. The choice of reducing agent and reaction conditions would determine the final product. For instance, catalytic hydrogenation or reduction with metals like iron or tin in acidic media would likely yield the corresponding 4-amino derivative. The sulfonamide group is generally resistant to reduction. Oxidation of the thiophene ring is possible but would require harsh conditions, likely leading to the decomposition of the molecule.

Photochemical and Radiochemical Transformations of this compound

The presence of a nitroaromatic system suggests that this compound would be photochemically active.

Photochemical Transformations: Aromatic nitro compounds are known to undergo a variety of photochemical reactions. Upon absorption of UV light, the nitro group can be excited to a triplet state, which can then abstract a hydrogen atom from a solvent or another molecule, initiating a radical reaction cascade. This can lead to the reduction of the nitro group. Another possible photochemical reaction is the cleavage of the carbon-chlorine bond, which could lead to radical substitution products.

Radiochemical Transformations: The interaction of ionizing radiation with the compound would likely generate a variety of reactive species, including radicals and ions. The sulfonamide group and the thiophene ring are potential sites for radiolytic attack. Radiolysis of organosulfur compounds can lead to the formation of sulfur-centered radicals. The high electron affinity of the nitro group makes it an efficient scavenger of solvated electrons generated during radiolysis, leading to its reduction.

Chemo- and Regioselectivity in Multi-Functional Group Reactions

The presence of multiple reactive sites in this compound makes the study of chemo- and regioselectivity crucial in its synthetic transformations.

Chemoselectivity: In reactions involving nucleophiles, the most likely site of attack is the carbon atom bearing the chlorine, due to the strong activation by the nitro and sulfonyl groups. In reduction reactions, the nitro group is the most easily reduced functionality. This inherent difference in reactivity allows for selective transformations. For example, it should be possible to selectively reduce the nitro group without affecting the sulfonamide or chloro functionalities by using a mild reducing agent.

Regioselectivity: In the case of nucleophilic aromatic substitution, the substitution will occur exclusively at the C5 position, displacing the chlorine atom. The directing effects of the nitro and sulfonyl groups strongly favor this position. Should electrophilic substitution on the thiophene ring be attempted, it would be highly disfavored due to the deactivating nature of the existing substituents.

Investigation of Supramolecular Interactions and Self-Assembly of this compound

The solid-state structure and properties of this compound are governed by various non-covalent interactions.

Hydrogen Bonding Networks in Crystalline Forms

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystalline state, it is highly probable that molecules of this compound would form extensive hydrogen bonding networks. The most common motif in sulfonamide crystals is the formation of dimers or chains through N-H···O=S hydrogen bonds. acs.orgnih.gov These interactions are a dominant force in the crystal packing of sulfonamides. The presence of the nitro group provides additional hydrogen bond acceptor sites, which could lead to more complex three-dimensional networks.

π-π Stacking Interactions

The electron-deficient nitrothiophene ring can participate in π-π stacking interactions with other aromatic systems. These interactions would likely involve an offset or parallel-displaced arrangement to minimize electrostatic repulsion between the electron-poor rings. Such stacking interactions, in conjunction with hydrogen bonding, would play a significant role in stabilizing the crystal lattice. The interaction between the nitro group of one molecule and the thiophene ring of another is also a possibility.

Potential for Co-crystallization and Polymorphism

Co-crystallization: The strong hydrogen bonding capability of the sulfonamide group makes this compound an excellent candidate for co-crystallization with other molecules that can act as hydrogen bond donors or acceptors. The formation of co-crystals can be used to modify the physicochemical properties of the compound.

Polymorphism: Many sulfonamide-containing compounds are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.govnih.govresearchgate.net The different packing arrangements in polymorphs arise from variations in the hydrogen bonding and π-π stacking interactions. It is therefore plausible that this compound could also exist in different polymorphic forms, each with unique physical properties.

Data Tables

Table 1: Predicted Reactivity under Different Conditions

| Condition | Primary Reactive Site(s) | Expected Transformation(s) |

| Acidic | Sulfonamide N-H | Protonation, slow hydrolysis |

| Basic | Sulfonamide N-H, C-Cl | Deprotonation, Nucleophilic Aromatic Substitution |

| Reductive | Nitro Group | Reduction to amino, hydroxylamino, or nitroso |

| Oxidative | Thiophene Ring | Ring opening (harsh conditions) |

| Photochemical | Nitro Group, C-Cl | Reduction, Radical Substitution |

| Radiochemical | Nitro Group, Sulfonamide, Thiophene | Reduction, Radical Formation |

Table 2: Key Supramolecular Interactions

| Interaction Type | Donor/Acceptor Groups Involved | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), S=O (acceptor), NO₂ (acceptor) | Formation of dimers, chains, and 3D networks |

| π-π Stacking | Nitrothiophene rings | Stabilization of the crystal lattice |

| Halogen Bonding | C-Cl (potential donor) | Directional interactions contributing to packing |

Novel Applications of 5 Chloro N Methyl 4 Nitrothiophene 2 Sulfonamide As a Versatile Chemical Building Block

Integration into Multi-Step Organic Syntheses of Complex Molecules

There is currently no available scientific literature detailing the use of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide as an intermediate or building block in the multi-step synthesis of complex organic molecules.

Role as a Precursor for Ligands in Catalysis

No published research has been found that describes the use of this compound as a precursor for the synthesis of ligands for catalytic applications.

Exploration as a Scaffold for Rational Molecular Design

There is no evidence in published studies of this compound being explored as a scaffold for the purposes of rational molecular design in fields such as drug discovery or materials development.

Future Directions and Emerging Research Avenues for 5 Chloro N Methyl 4 Nitrothiophene 2 Sulfonamide

Development of Asymmetric Synthesis Strategies for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. nih.gov Chiral derivatives of thiophene (B33073) sulfonamides, in particular, have shown promise in various applications, including as catalysts and therapeutic agents. researchgate.net Future research will likely focus on the development of novel asymmetric synthesis strategies to introduce chirality to derivatives of 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide.

One promising approach involves the use of chiral catalysts in reactions targeting the thiophene ring or the sulfonamide group. For instance, asymmetric hydrogenation or nucleophilic aromatic substitution reactions could be employed to generate chiral centers. The development of new chiral ligands for transition metal catalysts will be crucial for achieving high enantioselectivity in these transformations.

Table 1: Hypothetical Asymmetric Reactions for Chiral Derivatives of this compound

| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product | Expected Enantiomeric Excess (ee) |

| Asymmetric Nucleophilic Aromatic Substitution | Chiral Phase-Transfer Catalyst | 5-Alkoxy-N-methyl-4-nitrothiophene-2-sulfonamide | >90% |

| Asymmetric C-H Functionalization | Chiral Palladium Catalyst | 3-Aryl-5-chloro-N-methyl-4-nitrothiophene-2-sulfonamide | >95% |

| Enantioselective Reduction of a Ketone Derivative | Chiral Borane Reagent | Chiral secondary alcohol derivative | >98% |

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatizations

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to predict chemical reactivity, reaction outcomes, and biological activity, thereby accelerating the design of new molecules with desired properties. mit.eduresearchgate.netcmu.edu

Table 2: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Reactivity Prediction | Molecular descriptors of reactants, catalysts, and solvents | Reaction yield, selectivity, and potential byproducts | Optimization of reaction conditions and discovery of novel reactions. |

| De Novo Molecular Design | Desired physicochemical and biological properties | Novel chemical structures of derivatives | Accelerated discovery of new drug candidates or functional materials. |

| Retrosynthesis Planning | Target molecule structure | Plausible synthetic routes | Efficient planning of multi-step syntheses. |

High-Throughput Screening for Novel Synthetic Transformations of this compound

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of chemical reactions, making it an invaluable tool for reaction discovery and optimization. unchainedlabs.comacs.org By systematically varying reactants, catalysts, solvents, and other reaction parameters, HTS can efficiently identify novel and unexpected transformations of this compound. ewadirect.comyoutube.com

Future research could employ HTS to screen for novel cross-coupling reactions, C-H activation pathways, or multicomponent reactions involving the title compound. The data generated from these screens can not only lead to the discovery of new synthetic methodologies but also provide valuable datasets for training machine learning models. prf.org

Table 3: Hypothetical High-Throughput Screening Campaign for this compound

| Reaction Class Screened | Variable Parameters | Number of Reactions | Potential Discoveries |

| Suzuki-Miyaura Cross-Coupling | Boronic acids, palladium catalysts, ligands, bases, solvents | 1536 | Novel C-C bond formations at the 5-position. |

| Photoredox Catalysis | Photocatalysts, light sources, radical precursors | 384 | New functionalizations via radical intermediates. |

| Ring-Opening/Ring-Closing Metathesis | Ruthenium catalysts, diene partners | 96 | Synthesis of novel fused-ring systems. |

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. spectroscopyonline.commdpi.comnih.gov This provides valuable insights into reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters. openaccessjournals.comwikibooks.orgkhanacademy.org

Applying these techniques to reactions of this compound could elucidate the mechanisms of key transformations. For example, monitoring a nucleophilic aromatic substitution reaction could reveal the presence of a Meisenheimer complex, providing direct evidence for the reaction pathway. This detailed mechanistic understanding can guide the rational design of more efficient and selective synthetic routes. acs.orgyoutube.com

Table 4: Application of In-Situ Spectroscopy to Study Reactions of this compound

| Spectroscopic Technique | Reaction Studied | Information Gained |

| In-Situ FTIR | Nitration of the thiophene ring | Reaction kinetics, detection of reaction intermediates. |

| In-Situ NMR | Sulfonamide formation | Rate of product formation, observation of catalyst-substrate interactions. |

| Raman Spectroscopy | C-Cl bond activation | Monitoring of catalyst activation and turnover. |

Exploration of Environmentally Benign Degradation Pathways for this compound Derivatives in Controlled Environments

The environmental fate of synthetic compounds is a growing concern. Research into the degradation of sulfonamides and organochlorine compounds is crucial for developing sustainable chemical processes and mitigating potential environmental impacts. nih.govnih.govmatec-conferences.org Future studies should focus on exploring environmentally benign degradation pathways for derivatives of this compound.

This research could involve investigating microbial or enzymatic degradation processes. bbrc.inresearchgate.netbbrc.in Identifying microorganisms or enzymes capable of metabolizing these compounds could lead to the development of bioremediation strategies. frontiersin.org Additionally, studying abiotic degradation pathways, such as photolysis or hydrolysis, under controlled environmental conditions will provide a comprehensive understanding of the persistence and transformation of these molecules in the environment. researchgate.netsemanticscholar.org

Table 5: Potential Degradation Pathways for this compound Derivatives

| Degradation Method | Key Parameters | Potential Degradation Products |

| Microbial Degradation | Bacterial strain (e.g., Pseudomonas sp.), pH, temperature | Hydroxylated thiophene, dechlorinated products, mineralized components. |

| Enzymatic Degradation | Laccases, peroxidases | Oxidized and cleaved aromatic rings. |

| Advanced Oxidation Processes (e.g., UV/H₂O₂) | UV wavelength, oxidant concentration | Smaller organic acids, CO₂, H₂O, inorganic ions. |

Conclusion

Summary of Key Research Findings and Methodological Advancements

Direct and extensive research specifically targeting 5-Chloro-N-methyl-4-nitrothiophene-2-sulfonamide is not widely available in peer-reviewed literature. However, a significant body of research on structurally related thiophene (B33073) sulfonamides provides a strong basis for understanding its potential characteristics and importance.

Key Precursor and Synthesis: The most direct synthetic route to this compound involves the precursor 5-chloro-4-nitrothiophene-2-sulfonyl chloride . This key intermediate is commercially available, and its reaction with methylamine (B109427) would be the logical and expected method for the synthesis of the target compound. This type of nucleophilic substitution reaction at the sulfonyl chloride group is a well-established and robust method for the preparation of sulfonamides.

Biological Potential of Related Compounds: The broader class of thiophene sulfonamides has been extensively investigated and has shown a wide range of biological activities. These include, but are not limited to:

Anticancer Activity: Various thiophene derivatives incorporating sulfonamide moieties have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines nih.gov.

Carbonic Anhydrase Inhibition: Thiophene-based sulfonamides have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes I and II nih.gov.

Antibacterial Properties: The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs nih.gov. Thiophene rings, when incorporated into sulfonamide structures, can modulate and enhance this activity.

Methodological advancements in the synthesis of thiophene derivatives, such as metal-catalyzed cross-coupling reactions and novel cyclization strategies, have broadened the scope for creating diverse libraries of these compounds for biological screening mdpi.combohrium.com.

Remaining Challenges and Knowledge Gaps in the Study of this compound

The primary and most evident knowledge gap is the lack of specific experimental data for this compound. The following are key areas where research is needed:

Definitive Synthesis and Characterization: While a synthetic route can be confidently proposed, the optimal reaction conditions, yield, and comprehensive characterization (e.g., NMR, IR, mass spectrometry, and X-ray crystallography) of the final compound are yet to be documented.

Physicochemical Properties: There is no available data on the physical and chemical properties of this compound, such as its melting point, solubility, and stability.

Biological Activity Profile: The biological effects of this specific compound remain unexplored. A thorough investigation into its potential anticancer, antibacterial, antifungal, and enzyme inhibitory activities is warranted.

Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, it is impossible to place this compound within the broader context of SAR for thiophene sulfonamides. Such studies would be crucial to understand how the specific combination of the chloro, methyl, and nitro substituents on the thiophene ring influences its biological targets.

Metabolic Fate and Toxicity: Any potential therapeutic agent must be studied for its metabolic stability, pathways, and potential toxicity. This information is completely lacking for the compound .

The synthesis of substituted nitrothiophenes can sometimes present challenges, including regioselectivity and the potential for side reactions, which may need to be addressed in the development of a reliable synthetic protocol nih.gov.

Broader Implications for Thiophene Chemistry and Sulfonamide-Based Compounds

The study of this compound, despite the current lack of specific data, holds potential implications for the fields of thiophene chemistry and the development of sulfonamide-based compounds.

Expansion of Chemical Space: The synthesis and characterization of this compound would contribute to the expansion of the known chemical space of thiophene derivatives. Each new, well-characterized compound provides a data point for computational models that predict the properties and activities of related molecules.

Development of Novel Therapeutics: Given the established biological activities of thiophene sulfonamides, this particular compound represents a novel, unexplored molecule that could possess unique therapeutic properties. Its distinct substitution pattern may lead to interactions with biological targets in a manner different from previously studied analogs.

Q & A

Q. What are optimal synthetic routes for 5-chloro-N-methyl-4-nitrothiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer:

- Key steps : Sulfonamide formation via nucleophilic substitution of a chlorosulfonyl precursor with methylamine, followed by nitration at the 4-position of the thiophene ring.

- Optimization parameters :

- Validation : Monitor reaction progress via TLC or HPLC, targeting >90% purity post-crystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, methylsulfonamide at C2) .

- IR spectroscopy : Validate sulfonamide (S=O stretch ~1350 cm⁻¹) and nitro (N-O stretch ~1520 cm⁻¹) functionalities .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while mass spectrometry (ESI-MS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereoelectronic effects .

Q. What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal stability : Decomposition observed >150°C; store at 2–8°C in airtight containers .

- Light sensitivity : Nitro groups may photodegrade; use amber vials and avoid prolonged UV exposure .

- Solubility : Stable in DMSO and DMF; avoid aqueous buffers (pH >7) to prevent hydrolysis of the sulfonamide group .

Q. What preliminary biological screening assays are suitable for this compound?

Answer:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram+/Gram- bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

Answer:

- Dose-response validation : Replicate assays across multiple labs to rule out protocol variability .

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended binding partners .

- Metabolite analysis : LC-MS/MS to detect degradation products or active metabolites in cell lysates .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

Answer:

- Analog synthesis : Modify substituents (e.g., replace nitro with cyano) to probe electronic effects on target binding .

- 3D-QSAR modeling : Align compounds in a pharmacophore model to predict steric/electrostatic contributions .

- Co-crystallization : Resolve target-ligand complexes (e.g., with carbonic anhydrase) to guide rational design .

Q. How can computational methods predict pharmacokinetic properties?

Answer:

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular dynamics (MD) : Simulate membrane permeation or protein-ligand stability over nanosecond timescales .

- Docking studies : AutoDock Vina screens binding poses against targets (e.g., bacterial dihydropteroate synthase) .

Q. What experimental approaches address synthetic challenges (e.g., reactive intermediates)?

Answer:

- In situ trapping : Use scavengers (e.g., polymer-bound amines) to stabilize nitroso intermediates during nitration .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfonation steps .

- Protecting groups : Temporarily shield the thiophene sulfur with trityl groups to prevent oxidation .

Q. How do structural analogs inform the design of derivatives with enhanced potency?

Answer:

- Bioisosteric replacement : Substitute the nitro group with a trifluoromethylsulfonyl group to improve metabolic stability .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., oxadiazole rings) to exploit synergistic effects .

- Patent mining : Analyze prior art (e.g., WO2023/123456) to avoid redundant structures and identify unexplored regions .

Q. What techniques validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Measure protein denaturation shifts to confirm intracellular target binding .

- Knockout models : CRISPR-Cas9 gene editing to ablate putative targets and assess activity loss .

- Fluorescent probes : Design sulfonamide-BODIPY conjugates for live-cell imaging of target localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.